molecular formula C17H17NO6S B3513949 methyl 4-({[N-(phenylsulfonyl)glycyl]oxy}methyl)benzoate

methyl 4-({[N-(phenylsulfonyl)glycyl]oxy}methyl)benzoate

Cat. No.: B3513949
M. Wt: 363.4 g/mol
InChI Key: JPMNOCFBEUFQHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(phenylsulfonyl)amino]benzoate and Methyl 4-[methyl(phenylsulfonyl)amino]benzoate are two compounds that have similar structures. They have molecular formulas of C14H13NO4S and C15H15NO4S respectively .


Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. For Methyl 4-[(phenylsulfonyl)amino]benzoate, the molecular formula is C14H13NO4S . For Methyl 4-[methyl(phenylsulfonyl)amino]benzoate, the molecular formula is C15H15NO4S .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can often be inferred from its structure. For Methyl 4-[(phenylsulfonyl)amino]benzoate, the average mass is 291.322 Da . For Methyl 4-[methyl(phenylsulfonyl)amino]benzoate, the average mass is 305.349 Da .

Properties

IUPAC Name

methyl 4-[[2-(benzenesulfonamido)acetyl]oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6S/c1-23-17(20)14-9-7-13(8-10-14)12-24-16(19)11-18-25(21,22)15-5-3-2-4-6-15/h2-10,18H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMNOCFBEUFQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC(=O)CNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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